Sulfatrozole is derived from sulfanilamide, which was one of the first antibiotics developed in the 1930s. As a member of the sulfonamide class, it functions by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism makes it effective against a variety of Gram-positive and some Gram-negative bacteria.
The synthesis of sulfatrozole typically involves several steps that can be performed using various methods. One common route includes:
Technical Parameters:
Sulfatrozole has a distinct molecular structure characterized by:
The molecular formula for sulfatrozole is C₁₃H₁₄N₄O₃S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Data:
Sulfatrozole participates in several chemical reactions that are critical for its function and application:
Common Reagents and Conditions:
The mechanism by which sulfatrozole exerts its antimicrobial effects involves:
This mode of action highlights its effectiveness against bacteria that rely on de novo folate synthesis pathways.
Sulfatrozole possesses several notable physical and chemical properties:
These properties influence its formulation and application in veterinary medicine.
Sulfatrozole finds various applications primarily in veterinary medicine:
The versatility of sulfatrozole makes it an important compound within its field, contributing significantly to animal health management practices.
Sulfathiazole (chemical name: 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide) is a short-acting sulfonamide antibiotic with the molecular formula C₉H₉N₃O₂S₂ and a molecular weight of 255.3 g/mol. Its structure consists of a sulfanilamide core linked to a thiazole ring, which confers specific antibacterial properties [1] [10]. As a competitive inhibitor of dihydropteroate synthase, Sulfathiazole disrupts bacterial folate synthesis by mimicking para-aminobenzoic acid. This mechanism prevents nucleotide biosynthesis, rendering the compound bacteriostatic against Gram-positive pathogens like Streptococcus pneumoniae and Staphylococcus aureus, as well as some Gram-negative organisms [1] [7]. Its classification as a "small molecule" by DrugBank (DB06147) underscores its historical role as a prototype for later sulfonamide antibiotics [1].
Table 1: Fundamental Chemical Properties of Sulfathiazole
Property | Value |
---|---|
Molecular Formula | C₉H₉N₃O₂S₂ |
CAS Registry Number | 72-14-0 |
Melting Point | 189°C |
Water Solubility (25°C) | 373 mg/L |
logP (Partition Coefficient) | 0.05 |
Protein Binding | Not fully characterized |
Sulfathiazole was developed in the late 1930s by I.G. Farbenindustrie and allied pharmaceutical entities, emerging as a critical antimicrobial during the pre-penicillin era. By 1940, it was widely deployed against bacterial pneumonia, meningitis, and urinary tract infections [7]. A landmark 1941 study by Dickson and Diveley demonstrated its efficacy in 22 cases of osteomyelitis. Preoperative oral administration (achieving blood concentrations of 1–13 mg/100 mL) followed by direct wound application of sulfathiazole powder resulted in 78% of patients healing within 23 days—a remarkable outcome for the time [5].
However, systemic use declined sharply after 1941 when the U.S. Food and Drug Administration withdrew approval due to toxicity concerns, particularly renal crystallopathy and hypersensitivity reactions. Exceptions were made for topical formulations, such as vaginal creams combining sulfathiazole with sulfabenzamide and sulfacetamide for bacterial vaginosis [1] [6]. Its veterinary applications persisted, notably for bovine respiratory infections and bacterial enteritis in cattle [1] [6].
Table 2: Key Historical Milestones for Sulfathiazole
Year | Event |
---|---|
1939 | Initial synthesis and antimicrobial characterization |
1940 | First osteomyelitis trials by Dickson and Diveley |
1941 | FDA withdraws systemic approval; retains topical/veterinary indications |
1950s | Emergence of bacterial resistance limits clinical utility |
While largely supplanted in human medicine, Sulfathiazole remains a dynamic subject of research, primarily in three areas:
Solubility Enhancement: Its low aqueous solubility (373 mg/L at 25°C) historically necessitated high doses. Recent studies hybridize Sulfathiazole with nanocarriers like montmorillonite clay. This adsorption increases solubility by 220% by expanding the clay’s interlayer space to 15.6 Å, facilitating rapid dissolution [8].
Derivative Synthesis: Novel thiazole-functionalized derivatives (e.g., compound 11a) exhibit enhanced in vitro activity against Escherichia coli (inhibition zone: 11.6 ± 0.283 mm at 50 µg/mL). Molecular docking confirms strong binding to Staphylococcus aureus gyrase (binding energy: −9.7 kcal/mol), suggesting mechanisms to overcome bacterial resistance [3].
Polymorph Exploration: Sulfathiazole’s five polymorphic forms influence dissolution kinetics. Computational studies using density functional theory optimize polymorph stability for targeted delivery systems [9]. Agricultural research also investigates its role in preventing honeybee infections like American Foulbrood, though residue concerns persist [6].
Table 3: Recent Advances in Sulfathiazole Formulations
Innovation | Key Finding | Research Source |
---|---|---|
Montmorillonite nanohybrid | 220% solubility increase; interlayer spacing 15.6 Å | [8] |
Nitrophenyl-thiazole derivative (11a) | Binding energy to S. aureus gyrase: −9.7 kcal/mol | [3] |
Polymorph stability screening | Form III most stable below 50°C | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0